N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and thiophene intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final thiazepane ring structure. Common reagents used in these reactions include benzo[d][1,3]dioxole carbaldehyde, thiophene derivatives, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives and molecules containing the benzo[d][1,3]dioxole and thiophene moieties. Examples include:
- N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
- N-benzo(1,3)dioxol-5-yl-thioacetamide .
Uniqueness
What sets N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide apart is its unique combination of structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(19-11-13-3-4-14-15(10-13)23-12-22-14)20-6-5-17(25-9-7-20)16-2-1-8-24-16/h1-4,8,10,17H,5-7,9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUAWDRQZBHFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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